9-Minocycline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

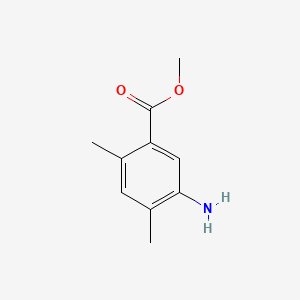

9-Minocycline is a derivative of the tetracycline antibiotic minocycline. It is a second-generation tetracycline antibiotic known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Minocycline was first described in the literature in 1966 and has since been used to treat various bacterial infections, including respiratory tract infections, acne, and certain types of pneumonia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-Minocycline involves several synthetic steps. One common method includes the nitration of minocycline hydrochloride to produce 9-nitro minocycline, which is then reduced to 9-amino minocycline. This process typically involves the use of nitrating agents at low temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 9-Minocycline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The reduction of 9-nitro minocycline to 9-amino minocycline is a key step in its synthesis.

Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild to moderate conditions

Major Products: The major products formed from these reactions include various derivatives of minocycline, such as 9-amino minocycline and other substituted compounds .

Scientific Research Applications

9-Minocycline has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other tetracycline derivatives.

Biology: It serves as a tool to study bacterial protein synthesis and resistance mechanisms.

Medicine: It is investigated for its potential in treating neurodegenerative diseases, psychiatric conditions, and as an anti-inflammatory agent

Mechanism of Action

9-Minocycline exerts its effects primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth . Additionally, this compound has anti-inflammatory and neuroprotective properties, which are attributed to its ability to modulate microglial activation and reduce the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Doxycycline: Another second-generation tetracycline with similar antibacterial activity but differing in its pharmacokinetic properties and side effect profile.

Tetracycline: A first-generation tetracycline with a broader spectrum but shorter half-life and higher resistance potential.

Tigecycline: A glycylcycline antibiotic derived from minocycline, known for its activity against multidrug-resistant bacteria

Uniqueness of 9-Minocycline: this compound is unique due to its high lipid solubility, which allows it to penetrate tissues more effectively, including the central nervous system. This property makes it particularly useful in treating infections that are difficult to reach with other antibiotics .

Properties

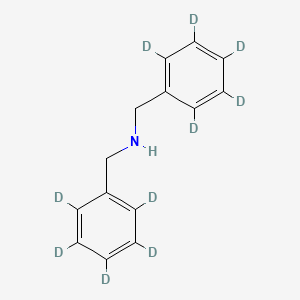

IUPAC Name |

(4S,4aS,5aR,12aR)-4,9-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7/c1-25(2)12-6-5-9-7-10-8-11-16(26(3)4)19(29)15(22(24)32)21(31)23(11,33)20(30)14(10)18(28)13(9)17(12)27/h5-6,10-11,16,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t10-,11-,16-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDICDROJOLZHS-SEEQWMCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dithiabicyclo[2.2.1]heptan-7-ol,2,2-dioxide,syn-(9CI)](/img/new.no-structure.jpg)

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)

![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)

![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)